Trichloroacetyl fluoride
Description
Significance in Organohalogen Chemistry Research
The field of organohalogen chemistry is dedicated to the study of organic compounds containing one or more halogen atoms. Trichloroacetyl fluoride (B91410) is a notable compound within this class due to its ability to participate in and facilitate a range of reactions that are fundamental to the synthesis of other organohalogen molecules. mdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, and the introduction of fluorine can significantly alter the physical and chemical properties of a molecule. wikipedia.org
Trichloroacetyl fluoride's primary significance in this area stems from its role as a fluorinating agent. solubilityofthings.com Although not a direct source of elemental fluorine, its acyl fluoride moiety allows for the introduction of the trifluoroacetyl group or can be involved in halogen exchange reactions. The high reactivity of the acyl fluoride group towards nucleophiles makes it a valuable tool for chemists looking to introduce fluorine-containing functional groups into organic molecules. solubilityofthings.com This is particularly relevant in the synthesis of complex molecules where controlled and selective fluorination is required.
Furthermore, the study of compounds like this compound contributes to the broader understanding of organohalogen compounds' behavior and reactivity. The interplay of the highly electronegative fluorine atom and the three chlorine atoms on the adjacent carbon creates a unique electronic environment that influences reaction mechanisms and outcomes. solubilityofthings.com Research into such molecules helps in the development of new catalytic systems and synthetic methodologies that are more efficient and environmentally benign, a key focus in modern organohalogen chemistry. mdpi.com
Interdisciplinary Relevance in Synthetic Methodology Development
The utility of this compound extends beyond the specialized field of organohalogen chemistry, demonstrating significant interdisciplinary relevance in the broader context of synthetic methodology development. bu.edu The development of novel and efficient synthetic methods is a cornerstone of chemical research, impacting fields from materials science to medicinal chemistry. This compound serves as a key reagent in several synthetic strategies due to its predictable and potent reactivity.
As a strong acylating agent, this compound is employed to introduce the trichloroacetyl group into various organic substrates. smolecule.com This functional group can serve as a protecting group or as a precursor for further chemical transformations. The reactivity of this compound allows for acylation reactions to be carried out under specific and controlled conditions, which is a critical aspect of modern synthetic chemistry.
Moreover, its application in the synthesis of other valuable chemical compounds underscores its interdisciplinary importance. solubilityofthings.com For instance, it is a precursor in the synthesis of various fluorinated compounds that have applications in the pharmaceutical and agrochemical industries. solubilityofthings.comevitachem.com The development of synthetic routes utilizing this compound often involves collaboration with experts in other chemical disciplines to optimize reaction conditions and explore the utility of the resulting products. bu.edu The continuous exploration of this compound's reactivity contributes to the expanding toolkit of synthetic chemists, enabling the construction of increasingly complex and functional molecules. solubilityofthings.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂Cl₃FO |
| Molar Mass | 149.38 g/mol solubilityofthings.com |
| Appearance | Colorless liquid solubilityofthings.com |
| Odor | Pungent solubilityofthings.com |
| Density | 1.682 g/cm³ lookchem.com |
| Boiling Point | 141.9 °C at 760 mmHg lookchem.com |
| Melting Point | -70.0 °C solubilityofthings.com |
| Flash Point | 39.6 °C lookchem.com |
| Vapor Pressure | 5.72 mmHg at 25 °C lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloroacetyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl3FO/c3-2(4,5)1(6)7 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDJIMKADVTHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl3FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188875 | |
| Record name | Acetyl fluoride, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-13-2 | |
| Record name | 2,2,2-Trichloroacetyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl fluoride, trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl fluoride, trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Trichloroacetyl Fluoride
Catalytic Gas-Phase Fluorination Processes
The industrial synthesis of trichloroacetyl fluoride (B91410) is predominantly carried out via the continuous gas-phase fluorination of trichloroacetyl chloride with anhydrous hydrogen fluoride over a solid catalyst. This method is favored for its efficiency and scalability.
Reaction of Trichloroacetyl Chloride with Anhydrous Hydrogen Fluoride
The core of this industrial process is the reaction between gaseous trichloroacetyl chloride and anhydrous hydrogen fluoride. google.comgoogle.com This reaction is typically performed in a fixed-bed reactor packed with a suitable fluorination catalyst. The reactants are pre-vaporized, mixed, and then passed through the heated reactor where the halogen exchange occurs on the catalyst surface. google.com The primary reaction is as follows:
CCl₃COCl + HF → CF₃COF + HCl
While the ultimate goal is the formation of trifluoroacetyl fluoride, the reaction can proceed stepwise, leading to the formation of intermediates such as chlorodifluoroacetyl fluoride. google.com In some historical processes, this intermediate was the chief product. google.com
Role of Chromium- and Magnesium-Containing Catalysts
The choice of catalyst is critical to the success of the gas-phase fluorination, influencing both the conversion rate and the selectivity towards the desired product. Chromium-based catalysts are widely used for this purpose. google.comallindianpatents.com Specifically, catalysts containing both chromium and magnesium have been found to be particularly effective. google.comgoogle.com
These catalysts are typically prepared by precipitating chromium (III) hydroxide (B78521) from a water-soluble chromium (III) salt with magnesium hydroxide or magnesium oxide. google.com The resulting paste, which contains chromium hydroxide and a magnesium salt, is then dried and treated with hydrogen fluoride at elevated temperatures (20°C to 500°C) to activate it. google.comgoogle.com The final catalyst often contains a high percentage of magnesium fluoride by weight (at least 55%) and a smaller percentage of chromium (0.5% to 29%). google.com The presence of magnesium fluoride is believed to enhance the activity, selectivity, and lifetime of the chromium catalyst.
In some variations of the process, a chromia-alumina catalyst impregnated with a zinc salt is utilized. allindianpatents.comquickcompany.in This type of catalyst has also demonstrated high selectivity for trifluoroacetyl fluoride, especially at high feed rates. quickcompany.in
Process Optimization Parameters in Industrial Research
Industrial research has focused on optimizing several key parameters to maximize the yield and purity of trichloroacetyl fluoride while minimizing side reactions and catalyst deactivation. These parameters include temperature, pressure, molar ratio of reactants, and residence time.
| Parameter | General Range | Preferred Range |
| Temperature | 200°C to 400°C | 250°C to 370°C |
| Pressure | 1 to 12 bar | 2 to 12 bar (superatmospheric) |
| Molar Ratio (HF:CCl₃COCl) | 4:1 to 15:1 | 5:1 to 12:1 |
| Residence Time | 1 to 60 seconds | 5 to 50 seconds |
Operating at superatmospheric pressures is often preferred to achieve higher space-time yields. google.com The use of a significant molar excess of hydrogen fluoride helps to drive the reaction to completion. quickcompany.in However, this also necessitates a subsequent separation step to remove the unreacted hydrogen fluoride and the hydrogen chloride byproduct, which can be challenging due to the potential for azeotrope formation. quickcompany.in To circumvent undesirable decomposition reactions, some processes employ reactors with multiple heating zones maintained at different temperatures. google.com
Halogen Exchange Reactions for Acyl Fluoride Formation
Halogen exchange reactions, often referred to as Halex processes, provide an alternative route to acyl fluorides. These reactions involve the substitution of a chlorine atom in an acyl chloride with a fluorine atom, typically using an alkali metal fluoride as the fluorine source. While this method is used in various contexts, its application to the synthesis of this compound is more common in laboratory-scale preparations rather than large-scale industrial production.
Utilization of Alkali Fluorides in Laboratory Synthesis
In a laboratory setting, this compound can be synthesized by reacting trichloroacetyl chloride with an alkali fluoride. The most commonly employed alkali fluorides for such transformations are potassium fluoride (KF) and cesium fluoride (CsF). The reaction is typically carried out in an aprotic solvent.
The general reaction is as follows:
CCl₃COCl + MF → CCl₃COF + MCl (where M = K, Cs)
The choice of alkali fluoride can be influenced by factors such as reactivity and solubility in the chosen solvent.
Comparative Analysis of Halogen Exchange Reagents
While various fluorinating agents can be used for halogen exchange, alkali metal fluorides are the most common for the conversion of acyl chlorides. The reactivity of these salts generally increases down the group in the periodic table.
| Reagent | Formula | Key Characteristics |
| Sodium Fluoride | NaF | Generally less reactive than KF and CsF. Its use in halogen exchange often requires more stringent conditions. |
| Potassium Fluoride | KF | A commonly used and cost-effective reagent for halogen exchange reactions. It is often used in polar aprotic solvents. |
| Cesium Fluoride | CsF | Generally the most reactive of the common alkali fluorides. It has higher solubility in organic solvents compared to KF, which can facilitate the reaction. |
For the conversion of acyl chlorides, cesium fluoride is often more effective than potassium fluoride due to its higher reactivity and better solubility in organic solvents. However, potassium fluoride is a more economical option. The choice between these reagents often depends on the desired reaction rate, yield, and cost considerations for a particular laboratory synthesis. The efficiency of the halogen exchange can also be influenced by the presence of phase-transfer catalysts, which can enhance the solubility and reactivity of the fluoride salt.
Indirect Synthetic Pathways
Precursor Synthesis from Chlorinated Hydrocarbons
A key precursor for the synthesis of this compound is trichloroacetyl chloride. This compound can be synthesized from various chlorinated hydrocarbons, with one of the most common industrial methods being the gas-phase, photochemical oxidation of tetrachloroethylene (B127269). nih.gov This process is typically initiated by UV light or sensitized with chlorine or iodine. nih.gov Another method involves the oxidation of tetrachloroethylene with fuming sulfuric acid or a mixture of fuming nitric acid and sulfuric acid. nih.gov
The synthesis of trichloroacetyl chloride from tetrachloroethylene can be summarized as follows:
| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |
| Tetrachloroethylene | Oxygen | Gas-phase, UV light | Trichloroacetyl chloride | - | nih.gov |
| Tetrachloroethylene | Fuming sulfuric acid | - | Trichloroacetyl chloride | - | nih.gov |
| Tetrachloroethylene | Fuming nitric acid, Sulfuric acid | 18-20 °C | Trichloroacetyl chloride | - | nih.gov |
| Carbon tetrachloride | Carbon monoxide | 200 °C, high pressure, AlCl₃ catalyst | Trichloroacetyl chloride | 37% | nih.gov |
Table 1: Synthesis of Trichloroacetyl Chloride from Chlorinated Hydrocarbons
Integration into Multi-Step Synthetic Sequences
This compound can be an important intermediate in more extensive synthetic sequences. For instance, it is a key intermediate in the production of trifluoroacetyl chloride. In this process, trichloroacetyl chloride is first fluorinated to produce trifluoroacetyl fluoride. quickcompany.ingoogle.com The resulting crude mixture, which contains trifluoroacetyl fluoride, hydrogen chloride, and excess hydrogen fluoride, is then reacted with a chlorinated hydrocarbon over a chromium oxyfluoride catalyst to yield trifluoroacetyl chloride. google.com
An example of such a multi-step synthesis is the conversion of trichloroacetyl chloride to trifluoroacetyl chloride, where trifluoroacetyl fluoride is an intermediate:
| Step | Reactant(s) | Reagent(s)/Catalyst | Product(s) | Reference |
| 1 | Trichloroacetyl chloride | Anhydrous Hydrogen Fluoride (HF), Chromia-alumina catalyst impregnated with zinc salt | Trifluoroacetyl fluoride | quickcompany.in |
| 2 | Trifluoroacetyl fluoride, Chlorinated acetyl chloride (e.g., trichloroacetyl chloride) | Lewis acid (e.g., FeCl₃, SbCl₅, AlCl₃) or heat | Trifluoroacetyl chloride, HCl | quickcompany.in |
| 3 | Crude fluorination mixture (Trifluoroacetyl fluoride, HCl, excess HF), Chlorinated hydrocarbon | Chromium oxyfluoride catalyst | Trifluoroacetyl chloride | google.com |
Table 2: Multi-Step Synthesis Involving this compound as an Intermediate
In this sequence, the initial fluorination of trichloroacetyl chloride yields trifluoroacetyl fluoride. quickcompany.in This intermediate is then used in a subsequent step to produce trifluoroacetyl chloride. The reaction of trifluoroacetyl fluoride with a chlorinated acetyl chloride can be performed in either the liquid or vapor phase. quickcompany.in
Emerging Deoxyfluorination Strategies and Their Applicability
Recent advancements in synthetic chemistry have led to the development of novel deoxyfluorination methods, which could potentially be applied to the synthesis of this compound from trichloroacetic acid. Deoxyfluorination of carboxylic acids offers a direct route to acyl fluorides. rsc.org
One emerging strategy involves the use of potassium fluoride (KF) as a safe and inexpensive fluoride source for the direct deoxyfluorination of carboxylic acids. rsc.org This method has been shown to be effective for both aryl and cinnamyl carboxylic acids, suggesting its potential applicability to aliphatic carboxylic acids like trichloroacetic acid. rsc.org
Another potential deoxyfluorination agent is sulfur tetrafluoride (SF₄). It has been used to synthesize α-fluorohydroxyacetyl fluoride from glyoxylic acid monohydrate, demonstrating its ability to convert a carboxylic acid group into an acyl fluoride. nih.gov The reaction of trichloroacetic acid with a suitable deoxyfluorinating agent represents a plausible, though not yet widely reported, synthetic route to this compound.
The potential applicability of these emerging strategies is summarized below:
| Deoxyfluorination Agent | Substrate Example | Product Example | Potential Applicability to this compound Synthesis | Reference |
| Potassium Fluoride (KF) | Aryl carboxylic acids | Aryl acyl fluorides | Potentially applicable to the direct conversion of trichloroacetic acid to this compound. | rsc.org |
| Sulfur Tetrafluoride (SF₄) | Glyoxylic acid monohydrate | α-Fluorohydroxyacetyl fluoride | Could potentially be used for the deoxyfluorination of trichloroacetic acid. | nih.gov |
Table 3: Emerging Deoxyfluorination Strategies
These methods offer a more direct synthetic route starting from the corresponding carboxylic acid, which could be advantageous over traditional methods that often start from the acyl chloride.
Reactivity and Reaction Mechanisms of Trichloroacetyl Fluoride
Nucleophilic Acylation Reactions
The primary mode of reactivity for trichloroacetyl fluoride (B91410) is nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent departure of the fluoride ion, a competent leaving group, results in the formation of a new acylated product. This two-step addition-elimination mechanism is characteristic of carboxylic acid derivatives. rsc.org The high reactivity of acyl fluorides, often comparable to activated esters but with less steric hindrance, makes them valuable reagents in organic synthesis. researchgate.net
Reactivity Towards Oxygen-Containing Nucleophiles (e.g., Alcohols)
Trichloroacetyl fluoride is expected to react readily with oxygen-containing nucleophiles, such as alcohols, to yield trichloroacetate (B1195264) esters. This esterification reaction follows the general nucleophilic acyl substitution pathway. While specific studies detailing the kinetics of this compound with various alcohols are not extensively documented, the transformation is analogous to other highly reactive acylating agents. For instance, the related compound trichloroacetyl isocyanate reacts almost instantaneously with alcohols to form carbamates, highlighting the high electrophilicity of the trichloroacetyl carbonyl group. google.com
The general reaction can be represented as: C(O)Cl₃CF + R-OH → C(O)Cl₃OR + HF
The process for producing trichloroacetic acid esters can also be achieved by reacting trichloroacetic acid directly with an alcohol in a suitable solvent system, a transformation that ultimately yields the same ester product as would be expected from the corresponding acyl fluoride. nih.gov
Reactivity Towards Nitrogen-Containing Nucleophiles (e.g., Amines)
The reaction of this compound with nitrogen-containing nucleophiles, particularly primary and secondary amines, results in the formation of stable trichloroacetamides. This amidation reaction is typically rapid and efficient due to the high nucleophilicity of amines and the electrophilicity of the acyl fluoride. The reaction proceeds through the characteristic nucleophilic acyl substitution mechanism.
The general reaction is as follows: C(O)Cl₃CF + R₂NH → C(O)Cl₃NR₂ + HF (where R can be H or an alkyl/aryl group)
Modern synthetic methods often utilize the in situ formation of acyl fluorides from carboxylic acids, followed by the addition of an amine to produce the corresponding amide in a one-pot procedure. nih.gov This strategy leverages the high reactivity of the acyl fluoride intermediate to drive the amidation to completion, even with less reactive, electron-deficient amines. nih.govrsc.org The formation of the robust amide bond is a key driving force for this transformation. nih.gov
Mechanistic Studies of Acyl Transfer
The mechanism of acyl transfer from this compound involves a nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the fluoride ion. rsc.org The stability of the leaving group (F⁻) and the electrophilic nature of the carbonyl group are key factors governing the reaction rate.
Fluoride ions themselves have been shown to act as catalysts in enantioselective acyl-transfer reactions, where the intermediacy of an acyl fluoride is supported by spectroscopic evidence, such as ¹⁹F NMR studies. thieme-connect.de In such catalytic cycles, a chiral phase-transfer catalyst can generate a chiral fluoride nucleophile that attacks an anhydride, forming a transient chiral acyl fluoride. This intermediate then reacts with an alcohol to yield an enantioenriched ester, regenerating the fluoride catalyst. While this demonstrates the principle of acyl fluoride intermediacy in acyl transfer, specific mechanistic studies focused solely on this compound are limited. The general mechanism, however, is well-established within the broader context of acyl halide chemistry.
Addition Reactions to Unsaturated Systems
This compound and its derivatives can participate in addition reactions with unsaturated systems, such as alkenes and dienes, primarily through cycloaddition pathways involving ketene (B1206846) intermediates.
Cycloaddition Reactions
While direct cycloaddition of this compound itself is not widely reported, it is a potential precursor to highly reactive ketene species that readily undergo cycloadditions. The generation of dichloroketene (B1203229) from the related trichloroacetyl chloride is a well-established method for synthesizing cyclobutanones. ru.nl In these reactions, dichloroketene is typically generated in situ and trapped with an alkene or diene.
A notable example is the [2+2] cycloaddition of dichloroketene with cycloheptatriene. This reaction yields a bicyclic cyclobutanone (B123998) as the major product, demonstrating the utility of this pathway for constructing complex ring systems. rsc.org Similarly, substituted fluoroketenes, which could potentially be formed from this compound via elimination, are known to be trapped by [2+2] cycloaddition with cyclopentadiene (B3395910). ru.nl The reaction of 2-trifluoromethylacrylic acid with cyclopentadiene to form a Diels-Alder adduct further illustrates the reactivity of fluorinated compounds in cycloadditions. semanticscholar.org
Furthermore, related fluorinated thiocarbonyl compounds, such as trifluorothioacetyl chloride, are known to undergo [4+2] cycloaddition (Diels-Alder) reactions with 1,3-dienes, suggesting that this compound could potentially act as a dienophile under certain conditions. nih.gov
Behavior in Superacidic Media and Electrophilic Activation
The high electrophilicity of the carbonyl carbon in this compound, enhanced by the electron-withdrawing nature of the trichloromethyl and fluoro groups, dictates its behavior in superacidic media. These environments enable the protonation and activation of the molecule, leading to highly reactive intermediates.
Formation of Protonated Species and Oxonium Ions
While direct studies on this compound in superacidic systems are not extensively documented, the behavior of analogous haloacetyl fluorides, such as dichloroacetyl fluoride, difluoroacetyl fluoride, and trifluoroacetyl fluoride, provides a strong basis for understanding its reactivity. researchgate.netuni-muenchen.deuni-muenchen.dersc.org In superacidic media, typically a mixture of a strong Lewis acid like antimony pentafluoride (SbF₅) and a Brønsted acid like hydrogen fluoride (HF), haloacetyl fluorides undergo protonation at the carbonyl oxygen. societechimiquedefrance.fr
Initially, an O-hemiprotonated species can form. researchgate.netuni-muenchen.de In the case of dichloroacetyl fluoride in HF/MF₅ (where M = As, Sb), these protonated species have been isolated as stable salts. researchgate.netuni-muenchen.de With an excess of a strong Lewis acid, further reaction can occur. For instance, dichloroacetyl fluoride reacts in an excess of HF/SbF₅ to form an oxonium salt, [CCl₂HCF₂OH₂]⁺[SbF₆]⁻, following the addition of HF across the carbonyl bond. researchgate.netuni-muenchen.de This process involves the initial protonation of the carbonyl group, which increases the electrophilicity of the carbonyl carbon, facilitating the subsequent HF addition to form a protonated α-fluoroalcohol intermediate that is stable under these conditions. uni-muenchen.deuni-muenchen.de
A similar two-step mechanism is expected for this compound:
Protonation: The carbonyl oxygen of this compound is protonated by the superacid to form a protonated acyl fluoride, [C₂Cl₃(OH)F]⁺.
Oxonium Ion Formation: This is followed by the addition of HF to the activated carbonyl double bond, yielding a stable oxonium ion, [C₂Cl₃F(OH)H]⁺, likely isolated as a hexafluoroantimonate salt.
The formation of these stable protonated and oxonium species is a hallmark of the high acidity of the medium, which can protonate even very weak bases and stabilize the resulting cations. nih.gov
Studies of Reaction Intermediates in Strong Acid Systems
The characterization of the reactive intermediates formed in superacids relies on spectroscopic methods at low temperatures to prevent decomposition. For analogs of this compound, low-temperature nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and vibrational spectroscopy (Infrared and Raman) are the primary tools. researchgate.netuni-muenchen.deuni-muenchen.de
NMR Spectroscopy: In studies of difluoroacetyl fluoride and trifluoroacetyl fluoride in HF/SbF₅, low-temperature NMR spectra confirmed the formation of oxonium species. uni-muenchen.dersc.org For dichloroacetyl fluoride, NMR data distinguished between the initially formed protonated species and the subsequent oxonium ion, revealing an equilibrium between the two in solution. uni-muenchen.de Similar NMR studies would be essential to confirm the structure of the intermediates derived from this compound, with expected shifts in the ¹³C and ¹⁹F spectra indicating the change in the electronic environment of the carbonyl group and the fluorine atoms upon protonation and HF addition.
Vibrational Spectroscopy: Low-temperature IR and Raman spectra provide data on the vibrational modes of the molecule. For the protonated species of haloacetyl fluorides, a significant shift in the C=O stretching frequency is observed, which is indicative of the protonation event. researchgate.net
Single-Crystal X-ray Diffraction: For some haloacetyl fluoride derivatives, it has been possible to grow single crystals of the superacid salts, allowing for definitive structural elucidation. For example, the crystal structures of salts containing the oxonium ion derived from dichloroacetyl fluoride have been determined, showing strong hydrogen bonding interactions. researchgate.netuni-muenchen.de
These analytical techniques would be crucial for unequivocally identifying and characterizing the protonated and oxonium ion intermediates of this compound.
Thermal and Solvolytic Decomposition Pathways
The stability of this compound is limited, and it can undergo decomposition through thermal and solvolytic routes.
Investigation of Thermal Stability and Fragmentation
The thermal stability of this compound is a critical parameter for its handling and application in gas-phase reactions. While specific data for its decomposition temperature is sparse, information on related compounds suggests that decomposition occurs at elevated temperatures. For example, trifluoroacetyl fluoride undergoes thermal decomposition at temperatures between 300–390°C, yielding products such as carbon dioxide and carbon monoxide. smolecule.com The thermal degradation of fluoropolymers can also release trifluoroacetyl fluoride, which is then converted to trifluoroacetic acid and hydrogen fluoride in the presence of water vapor. turi.org
The fragmentation of this compound upon electron impact in a mass spectrometer would be expected to follow patterns typical for acyl halides. chemguide.co.uk Key fragmentation pathways would likely include:
Loss of a chlorine atom: Forming a [C₂Cl₂FO]⁺ ion.
Cleavage of the C-C bond: Generating the trichloromethyl cation [CCl₃]⁺ and the [COF]⁺ fragment.
Loss of the carbonyl fluoride group: Resulting in the [CCl₃]⁺ cation.
The relative intensity of these fragment ions in the mass spectrum provides insight into the stability of the resulting cations and the strength of the chemical bonds. smolecule.com
| Expected Fragment Ion | Formula | Description |
| Trichloromethyl cation | [CCl₃]⁺ | Formed by cleavage of the C-C bond. |
| Carbonyl fluoride cation | [COF]⁺ | Formed by cleavage of the C-C bond. |
| Dichloroacetyl fluoride cation | [C₂Cl₂FO]⁺ | Formed by loss of a chlorine radical. |
Hydrolysis Mechanisms and Kinetics
This compound is expected to react readily with water in a hydrolysis reaction. The mechanism for acyl halide hydrolysis can vary but generally involves nucleophilic attack by water on the highly electrophilic carbonyl carbon. For the hydrolysis of trifluoroacetyl fluoride, theoretical studies show that the reaction is significantly catalyzed by the presence of additional water molecules, which can act as both a nucleophile and a general base to facilitate proton transfer in the transition state. iaea.org
The hydrolysis of this compound yields trichloroacetic acid and hydrogen fluoride:
C₂Cl₃OF + H₂O → C₂Cl₃O₂H + HF
Metal-Catalyzed Transformations Involving this compound
This compound can be both a product and a reactant in metal-catalyzed transformations. These reactions are significant for the synthesis of other valuable fluorinated compounds.
One of the most prominent metal-catalyzed processes involving this compound is as an intermediate in the synthesis of trifluoroacetyl fluoride from trichloroacetyl chloride. google.com This gas-phase fluorination is typically carried out at high temperatures (200-400°C) using chromium-based catalysts, such as chromium(III) oxide or chromium oxyfluoride, often supported on materials like alumina (B75360) or magnesium fluoride. google.comevitachem.comgoogle.com In this multi-step halogen exchange (Halex) reaction, this compound is a partially fluorinated intermediate that is subsequently converted to chlorodifluoroacetyl fluoride and then to the final product, trifluoroacetyl fluoride. google.com The catalyst's role is crucial for facilitating the fluorine-chlorine exchange with anhydrous hydrogen fluoride while minimizing decomposition of the acyl halide. google.com
| Catalyst System | Reactants | Product (via C₂Cl₃OF intermediate) | Temperature Range | Reference |
| Chromium/Magnesium-based | C₂Cl₃O₂, HF | C₂F₄O | 200-400°C | google.comevitachem.com |
| Chromia-Alumina with Zinc | C₂Cl₃O₂, HF | C₂F₄O | 240-350°C | quickcompany.in |
| Chromium Oxyfluoride | C₂Cl₃O₂, HF | C₂F₄O | 100-350°C | google.com |
Furthermore, acyl fluorides, in general, are versatile building blocks in late-transition-metal-catalyzed reactions. nih.govelsevierpure.com Catalytic systems based on palladium, nickel, cobalt, rhodium, iridium, or copper can activate the acyl C-F bond. nih.gov This allows this compound to potentially serve as:
A trichloroacetyl ("C₂Cl₃O") source in cross-coupling reactions.
A trichloromethyl ("CCl₃") source in decarbonylative coupling reactions, where the carbonyl group is eliminated as CO. nih.gov
For example, palladium-catalyzed methodologies have been developed for the decarbonylative trifluoromethylation of acid fluorides. nih.gov By analogy, a similar palladium-catalyzed process could potentially be applied to this compound to achieve decarbonylative trichloromethylation of various substrates. These advanced catalytic methods highlight the potential of this compound as a reactive intermediate in modern organic synthesis. rsc.orgnih.govnih.govmdpi.comresearchgate.net
Advanced Applications in Chemical Synthesis and Research
Building Block for Complex Fluorinated Molecules
The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, a strategy widely used in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov Trichloroacetyl fluoride (B91410) serves as a key intermediate building block in the synthetic pathways leading to these complex fluorinated molecules.
Trichloroacetyl fluoride is a critical precursor in the manufacturing chain of various fluorinated compounds used in the pharmaceutical and agrochemical sectors. justdial.com Its primary role is as an intermediate in the synthesis of trifluoroacetyl fluoride, a compound that serves as a starting material for numerous active compounds in the crop protection and pharmaceutical industries. google.com The trifluoroacetyl moiety is a common feature in many modern drugs and pesticides.
While direct incorporation of the trichloroacetyl group into final active molecules is less common, its function as a precursor to other key fluorinated synthons is indispensable. The agrochemical industry, for example, has seen a significant increase in the registration of fluorine-containing active ingredients, with over half of new compounds featuring fluorine. nih.gov The reliable production of these compounds often depends on the availability of fundamental building blocks like trifluoroacetyl fluoride, whose synthesis is directly linked to this compound. google.com
The unique properties of fluoropolymers, such as high thermal stability, chemical inertness, and low surface energy, make them valuable in a wide range of applications. up.ac.za The synthesis of these materials relies on the availability of specialized fluorinated monomers and initiators.
The derivatives of this compound play a role in this field. For instance, its conversion product, trifluoroacetyl fluoride, is noted for its use in the production of certain fluorinated polymers. Separately, related trichloroacetyl compounds have found direct application in polymerization. Bis(trichloroacetyl) peroxide, for example, is a commonly used initiator for the industrial preparation of fluoropolymers such as ethylene-tetrafluoroethylene (ETFE) and ethylene-chlorotrifluoroethylene (ECTFE) copolymers. google.com Although this compound itself is not typically used as a direct monomer, its position in the synthesis pathway of other essential fluorinated reagents underscores its importance to the broader field of fluoropolymer research and development.
Precursor for the Generation of Other Fluorinated Acyl Halides
One of the most significant industrial applications of this compound is its role as a direct precursor to other highly valuable fluorinated acyl halides, namely trifluoroacetyl fluoride and its derivatives.
The gas-phase fluorination of a trichloroacetyl halide (chloride or fluoride) is the primary industrial method for producing trifluoroacetyl fluoride (CF₃COF). google.comgoogle.com In this process, trichloroacetyl chloride or fluoride is reacted with anhydrous hydrogen fluoride (HF) at elevated temperatures over a metal-based catalyst. google.com
Chromium-containing catalysts, often supported or mixed with other metal oxides like magnesium oxide, are highly effective for this transformation. google.comgoogle.com The reaction proceeds through a stepwise exchange of chlorine atoms for fluorine atoms. By carefully controlling the reaction conditions—temperature, pressure, and residence time—high conversion rates and selectivity for trifluoroacetyl fluoride can be achieved, minimizing decomposition and the formation of side products. google.comgoogleapis.com The process is robust and can be run continuously, making it suitable for large-scale industrial production.
| Parameter | Value Range |
|---|---|
| Reactants | Trichloroacetyl Chloride/Fluoride, Anhydrous Hydrogen Fluoride |
| Catalyst | Chromium-based (e.g., Cr₂O₃), often with Magnesium |
| Temperature | 200°C to 400°C (270°C to 340°C preferred) |
| Pressure | 1 to 12 bar (slight superatmospheric) |
| Molar Ratio (HF:Precursor) | 4:1 to 15:1 (5:1 to 12:1 preferred) |
| Residence Time | 1 to 60 seconds |
| Yield | >90% |
Trifluoroacetic acid (TFA) and its derivatives are ubiquitous reagents in organic synthesis, valued for their strong acidity, volatility, and solubility in organic solvents. wikipedia.org The production pathway for TFA often begins with this compound.
The process involves the fluorination of this compound to trifluoroacetyl fluoride, as described above. google.com The resulting trifluoroacetyl fluoride is then readily hydrolyzed by reacting it with water to produce trifluoroacetic acid with a high yield. google.comsmolecule.comgoogle.com
CH₃COCl + 4 HF → CF₃COF + 3 H₂ + HCl wikipedia.org CF₃COF + H₂O → CF₃COOH + HF smolecule.com
This trifluoroacetic acid is a key starting material for a range of other important research chemicals. For example, it is the precursor to trifluoroacetic anhydride, a powerful dehydrating and acylating agent, as well as trifluoroperacetic acid, a strong oxidizing agent, and 2,2,2-trifluoroethanol, a specialized solvent. wikipedia.orgmagtech.com.cn Therefore, this compound sits (B43327) at the beginning of a synthetic cascade that supplies a wide array of essential fluorinated reagents to the research community.
Spectroscopic and Computational Investigations of Trichloroacetyl Fluoride and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy is a fundamental tool for identifying functional groups and understanding the conformational properties of molecules. For acyl fluorides, the carbonyl (C=O) stretching frequency is a particularly sensitive probe of the electronic environment.
Computational studies on related molecules, such as trifluoroacetyl fluoride (B91410) (CF₃COF), have been performed to assign vibrational modes. For instance, ab initio calculations have been used to refine the experimental vibrational assignments for CF₃COF, demonstrating the synergy between theoretical and experimental spectroscopy. In a study of protonated haloacetyl fluorides, the C=O stretching vibration in protonated chloroacetyl fluoride was observed in the solid state, providing insight into how protonation affects this bond.
Similar to FTIR, specific Raman spectroscopic data for trichloroacetyl fluoride is sparse in the public domain. Raman spectroscopy complements FTIR by providing information on non-polar or weakly polar bonds and is particularly useful for studying symmetric vibrations. For related compounds, such as protonated acetyl fluoride derivatives, low-temperature Raman spectroscopy has been instrumental in their characterization. For example, the Raman spectra of acetylium hexafluoroarsenate (B1215188) and hexafluoridostibate have been reported, illustrating the utility of this technique in studying reactive intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise chemical structure of fluorinated organic compounds. The presence of spin-active nuclei such as ¹⁹F, ¹³C, and ¹H allows for a detailed analysis of the molecular framework and electronic structure.
Specific ¹⁹F NMR chemical shift and coupling constant data for this compound are not extensively documented in the reviewed literature. However, the ¹⁹F NMR spectroscopy of haloacetyl fluorides is a key area of research, particularly in the study of their behavior in superacidic media. For instance, low-temperature ¹⁹F NMR has been used to study the equilibria between haloacetyl fluorides, such as difluoroacetyl fluoride and trifluoroacetyl fluoride, and their corresponding α-fluoroalcohols in anhydrous hydrogen fluoride (aHF).
In these studies, the ¹⁹F NMR resonances of the COF moieties are sensitive indicators of their chemical environment. Upon protonation, a significant downfield shift is typically observed in the ¹⁹F NMR spectrum, reflecting the increased positive charge on the carbonyl carbon and consequent deshielding of the fluorine nucleus.
The following table presents ¹⁹F NMR data for related haloacetyl fluorides and their derivatives in superacidic media, which can serve as a reference for estimating the expected chemical shift region for this compound.
| Compound/Derivative | Solvent System | Temperature (°C) | ¹⁹F Chemical Shift (ppm) |
| CHF₂COF | aHF | -60 | Not specified |
| CF₃COF | aHF | -70 | Not specified |
| [CHF₂CF₂OH₂]⁺[SbF₆]⁻ | HF/SbF₅ | -60 | -90.62 (CF₂OH₂), -141.33 (CHF₂) |
Note: The provided data is for derivatives and reaction products of haloacetyl fluorides, not this compound itself.
Studies of other haloacetyl fluorides in superacidic media have utilized ¹³C NMR to characterize the resulting species. For example, in the formation of [CHF₂CF₂OH₂]⁺[SbF₆]⁻, the ¹³C NMR spectrum shows two triplets of triplets at 115.6 ppm (CF₂OH₂) and 105.8 ppm (CHF₂).
| Compound/Derivative | Solvent System | Temperature (°C) | ¹³C Chemical Shift (ppm) |
| [CHF₂CF₂OH₂]⁺[SbF₆]⁻ | HF/SbF₅ | -60 | 115.6 (CF₂OH₂), 105.8 (CHF₂) |
Note: This data is for a derivative formed from a related haloacetyl fluoride.
X-ray Diffraction Analysis of Solid-State Adducts or Derivatives
There are no published single-crystal X-ray diffraction studies for this compound in the solid state. The low boiling point of many simple acyl fluorides makes single-crystal growth challenging. However, the structures of solid-state derivatives of related haloacetyl fluorides have been determined, providing valuable insights into their molecular geometry and intermolecular interactions.
A notable example is the single-crystal X-ray diffraction analysis of protonated dichloroacetyl fluoride, isolated as its hexafluoridoantimonate salt. This study provided definitive evidence for the O-protonation of the acyl fluoride and allowed for a detailed examination of the changes in bond lengths and angles upon protonation. Such studies are crucial for understanding the reactivity of these compounds in superacidic environments. The investigation of solid-state adducts and derivatives remains a critical avenue for characterizing the structural properties of this class of compounds.
Quantum Chemical Calculations and Theoretical Studies of this compound
Quantum chemical calculations have become an indispensable tool in modern chemistry, providing detailed insights into the molecular and electronic structures, reactivity, and spectroscopic properties of compounds. For a molecule like this compound (CCl₃COF), theoretical studies, primarily employing ab initio and Density Functional Theory (DFT) methods, are crucial for understanding its fundamental chemical nature. These computational approaches allow for the investigation of properties that may be difficult or hazardous to measure experimentally. This section delves into the theoretical examination of this compound, focusing on its molecular structure and conformation, reaction pathways, and electronic structure.
Ab Initio and Density Functional Theory (DFT) for Molecular Structure and Conformation
Ab initio and Density Functional Theory (DFT) are powerful computational methods used to determine the equilibrium geometry and conformational preferences of molecules. Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering a high level of theory at a significant computational cost. DFT, on the other hand, approximates the electron correlation energy using functionals of the electron density, providing a balance between accuracy and computational efficiency that makes it a popular choice for a wide range of chemical systems.
For this compound, these calculations would typically begin with the construction of an initial molecular geometry, which is then optimized to find the lowest energy arrangement of atoms. This optimization process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.
To illustrate the type of data obtained from such calculations, the following table presents theoretical geometric parameters for a related compound, trifluoroacetyl fluoride (CF₃COF), which has been studied computationally.
Table 1: Representative Calculated Geometrical Parameters for Trifluoroacetyl Fluoride (CF₃COF) at a High Level of Theory.
| Parameter | Calculated Value |
|---|---|
| C=O Bond Length | ~1.18 Å |
| C-C Bond Length | ~1.55 Å |
| C-F (carbonyl) Bond Length | ~1.34 Å |
| C-F (trifluoromethyl) Bond Length | ~1.32 Å |
| O=C-C Bond Angle | ~126° |
| F-C-C Bond Angle | ~111° |
| F-C=O Bond Angle | ~123° |
Note: These values are illustrative and based on typical results for similar compounds. Actual values for this compound would require specific calculations.
Conformational analysis of this compound would involve calculating the energy as a function of the Cl-C-C=O dihedral angle to identify the most stable conformer(s) and the energy barriers between them. It is anticipated that the staggered conformation, which minimizes steric repulsion between the chlorine atoms and the carbonyl oxygen, would be the most stable.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products. This involves identifying stationary points, including minima (reactants, intermediates, and products) and first-order saddle points, known as transition states. The energy difference between the reactants and the transition state determines the activation energy of the reaction, a critical factor in reaction kinetics.
For this compound, a key reaction of interest is nucleophilic acyl substitution. In such a reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then expels the fluoride leaving group. Computational modeling can provide detailed insights into the geometry of the transition state and the energetics of this process.
While specific computational studies on the reaction pathways of this compound are scarce, research on the hydrolysis of the related trifluoroacetyl fluoride provides a valuable framework for understanding these processes. A theoretical study on the water-catalyzed hydrolysis of trifluoroacetyl fluoride has shown that the reaction can proceed through both stepwise and concerted pathways, with the activation energy being significantly lowered by the participation of additional water molecules acting as catalysts.
The following table outlines the type of data that would be generated from a computational study of a hypothetical nucleophilic substitution reaction of this compound with ammonia.
Table 2: Illustrative Energetic Data for a Hypothetical Reaction: CCl₃COF + NH₃ → CCl₃CONH₂ + HF.
| Parameter | Description | Hypothetical Calculated Value |
|---|---|---|
| ΔE_activation | Activation Energy | Would be calculated to determine reaction feasibility. |
| ΔE_reaction | Reaction Energy | Would indicate if the reaction is exothermic or endothermic. |
| Transition State Geometry | Key bond lengths and angles at the transition state | Would reveal the nature of bond-making and bond-breaking. |
Note: The values in this table are hypothetical and serve to illustrate the outputs of such a computational study.
By calculating the imaginary frequency of the transition state, chemists can confirm that it is indeed a true saddle point on the potential energy surface and visualize the atomic motions that lead from the reactant to the product.
Electronic Structure Analysis (e.g., NBO Analysis)
To gain a deeper understanding of the bonding and electronic distribution within a molecule, various population analysis methods are employed. Natural Bond Orbital (NBO) analysis is a particularly powerful technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which closely aligns with Lewis structure concepts.
An NBO analysis of this compound would provide valuable information on:
Natural Atomic Charges: These charges provide a more chemically meaningful representation of the electron distribution than other methods like Mulliken population analysis. It is expected that the carbonyl carbon would carry a significant positive charge, making it highly electrophilic. The oxygen, fluorine, and chlorine atoms would be negatively charged.
Hybridization and Bond Composition: NBO analysis details the hybridization of the atomic orbitals that form each bond and the contribution of each atom to the bond. For example, it would describe the sp² hybridization of the carbonyl carbon and the nature of the C=O, C-C, C-Cl, and C-F bonds.
The table below illustrates the kind of information that an NBO analysis of this compound would yield.
Table 3: Anticipated Results from a Natural Bond Orbital (NBO) Analysis of this compound.
| NBO Analysis Feature | Expected Finding for CCl₃COF |
|---|---|
| Natural Charge on Carbonyl Carbon | Highly positive, indicating strong electrophilicity. |
| Natural Charge on Oxygen | Negative, consistent with its high electronegativity. |
| Natural Charge on Fluorine | Negative, reflecting its role as an electron-withdrawing group. |
| Natural Charge on Chlorine Atoms | Negative, though likely less so than fluorine. |
| Hybridization of Carbonyl Carbon | Approximately sp². |
| Key Donor-Acceptor Interactions | Interactions involving lone pairs on O, F, and Cl donating into antibonding orbitals (e.g., σ* C-Cl, σ* C-C, π* C=O). |
Analytical Methodologies for Trichloroacetyl Fluoride
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are essential for separating trichloroacetyl fluoride (B91410) from reactants, byproducts, and impurities, allowing for its precise quantification and the assessment of product purity.
Given its volatility, gas chromatography (GC) is a primary technique for the analysis of trichloroacetyl fluoride. It is particularly useful for monitoring the vapor-phase fluorination of trichloroacetyl chloride, a common production method. In this context, GC is used to analyze the effluent gas stream from the reactor to determine the reaction's success and the purity of the product.
Research and industrial processes have demonstrated the effectiveness of GC in separating this compound from related chlorinated and fluorinated species. For instance, during the synthesis of trifluoroacetyl fluoride from trichloroacetyl chloride, GC analysis of the effluent stream can quantify the desired product alongside byproducts. allindianpatents.comquickcompany.in While specific operational parameters for this compound are not extensively detailed in public literature, methods for similar reactive compounds, such as other acid chlorides, often involve derivatization to improve stability and chromatographic performance. japsonline.comrsc.org For general fluoride analysis, derivatization with reagents like triethylchlorosilane or phenyldimethylchlorosilane converts the fluoride ion into a more volatile and less reactive species suitable for GC analysis. ijirset.comnih.gov
Historical and Future Perspectives in Trichloroacetyl Fluoride Research
Historical Development of Acyl Fluoride (B91410) Chemistry
The journey into the world of acyl fluorides is an integral part of the broader history of organofluorine chemistry, which began to take shape in the 19th century. windows.netgoogle.com Long before the isolation of elemental fluorine, chemists were experimenting with fluorine-containing minerals. The synthesis of the first organofluorine compound is credited to Dumas and Péligot in 1835, who produced fluoromethane. google.com However, the deliberate synthesis of an acyl fluoride came later. A pivotal moment in this field was in 1862 when the Russian chemist Alexander Borodin synthesized benzoyl fluoride by treating benzoyl chloride with potassium bifluoride. google.com This reaction marked a significant step forward, demonstrating the feasibility of halogen exchange reactions to form the C-F bond in an acyl system.
The early 20th century saw a gradual expansion of organofluorine chemistry, though progress was hampered by the hazardous nature of many fluorinating agents. nih.gov The development of safer and more manageable reagents was crucial for the advancement of the field. George Olah's pioneering work in the 1970s with reagents like cyanuric fluoride significantly broadened the accessibility and utility of acyl fluorides in organic synthesis. fishersci.comnj.gov These early developments laid the fundamental groundwork for the synthesis and study of a wide array of acyl fluorides, including halogenated derivatives like trichloroacetyl fluoride.
The unique properties of the carbon-fluorine bond, being the strongest single bond to carbon, imparted acyl fluorides with a distinct reactivity profile compared to their chloro, bromo, and iodo counterparts. nih.gov They exhibit a favorable balance of reactivity and stability, making them less susceptible to hydrolysis and easier to handle than other acyl halides, yet sufficiently reactive for a variety of transformations. nih.govgoogle.com This characteristic has driven their increasing use in specialized applications such as peptide synthesis and the formation of complex esters and amides. nj.govnih.gov
Evolution of Synthetic Strategies for Halogenated Acyl Fluorides
The synthesis of halogenated acyl fluorides, particularly perhalogenated ones like this compound, has evolved significantly from early halogen exchange methods to more sophisticated industrial processes. The foundational approach for synthesizing acyl fluorides has been the halogen exchange (Halex) reaction, where a more reactive acyl halide, typically an acyl chloride, is treated with a fluoride source.
Historically, the synthesis of this compound's precursor, trichloroacetyl chloride, involved methods such as the oxidation of trichloroacetaldehyde with nitric acid, a process that was complex and produced significant pollution. echemi.com Later methods involved the chlorination of acetyl chloride or acetaldehyde (B116499) over activated charcoal. wikipedia.org
The industrial production of this compound itself primarily relies on the gas-phase fluorination of trichloroacetyl chloride with anhydrous hydrogen fluoride (HF). google.comquickcompany.in This process is typically carried out at elevated temperatures, ranging from 200°C to 400°C, over a solid catalyst. google.com Early processes often resulted in incomplete fluorination, yielding mixtures of chlorofluoroacetyl fluorides. google.com A significant challenge was the decomposition of trichloroacetyl chloride at the high temperatures required for complete fluorination. google.com
To address these challenges, significant research has been dedicated to the development of more efficient and selective catalysts. Chromium-based catalysts, often supported on materials like alumina (B75360) or magnesia, have been extensively studied and are widely used in industrial settings. google.comquickcompany.inallindianpatents.com These catalysts facilitate the halogen exchange reaction while minimizing undesirable side reactions. For instance, a process utilizing a chromium- and magnesium-containing catalyst allows for the reaction to be carried out in a single reaction zone with high conversion and selectivity, avoiding the complex multi-zone reactors previously required to manage temperature gradients and prevent decomposition. google.com
The evolution of these synthetic strategies has been driven by the need for higher yields, greater purity, improved safety, and better environmental performance. Modern industrial processes for producing this compound are a testament to the significant advancements in catalysis and chemical engineering that have occurred over the past several decades.
Interactive Data Table: Evolution of Synthetic Strategies for this compound
| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Early Halogen Exchange | Trichloroacetyl chloride, Metal fluorides (e.g., KF) | None | Varies | Simple concept | Often incomplete reaction, harsh conditions |
| Early Gas-Phase Fluorination | Trichloroacetyl chloride, Anhydrous HF | Basic Chromium(III) oxide | 250-325°C | Continuous process | Incomplete fluorination, significant byproducts and decomposition |
| Multi-Zone Catalytic Fluorination | Trichloroacetyl chloride, Anhydrous HF | Chromium catalyst | Multiple temperature zones | Improved control over reaction | Complicated reactor setup, difficult catalyst handling |
| Single-Zone Catalytic Fluorination | Trichloroacetyl chloride, Anhydrous HF | Chromium- and magnesium-containing catalyst | 200-400°C, 1-12 bar | High conversion and selectivity, simpler process | Requires specialized catalyst |
| Improved Catalytic Systems | Trichloroacetyl chloride, Anhydrous HF | Chromia-alumina catalyst with Zinc salt | 200-400°C | High selectivity at high feed rates | Catalyst preparation can be complex |
Current Challenges and Future Directions in this compound Chemistry
Despite significant progress, the chemistry of this compound is not without its challenges. One of the primary concerns is the safe handling of both the starting materials and the product itself. This compound is toxic if inhaled or comes into contact with skin and reacts violently with water, liberating toxic gas. windows.netfishersci.com Its precursor, trichloroacetyl chloride, is also corrosive and moisture-sensitive. nj.govthermofisher.com Therefore, stringent safety protocols are essential in both laboratory and industrial settings.
From a synthetic standpoint, while industrial processes have been optimized, the development of even more efficient, sustainable, and environmentally benign synthetic routes remains an active area of research. This includes the exploration of new catalyst systems that can operate under milder conditions, reduce energy consumption, and minimize the formation of byproducts. The recovery and recycling of fluoride from industrial waste streams is also a growing area of interest, aiming to create a more circular fluorine economy. ox.ac.ukconsensus.app
The thermal and chemical stability of this compound, while advantageous in some contexts, can also present challenges. Its decomposition can lead to the formation of hazardous substances. windows.net Understanding the decomposition pathways is crucial for ensuring safe storage and handling, as well as for predicting its environmental fate.
Future research in this compound chemistry is likely to focus on several key areas:
Green Synthesis: Developing catalytic systems that utilize less hazardous reagents and operate under more environmentally friendly conditions.
Catalyst Optimization: Designing catalysts with higher activity, selectivity, and longevity to further improve the efficiency of industrial production.
In-depth Mechanistic Studies: Gaining a more profound understanding of the reaction mechanisms involved in both the synthesis and reactions of this compound to enable more rational process design.
Safety and Handling: Developing improved methods for the safe storage, transportation, and handling of this reactive compound.
Potential for Novel Methodologies and Applications in Emerging Fields
The unique reactivity of this compound positions it as a valuable building block for the synthesis of advanced materials and complex organic molecules. While its traditional role has been as a trifluoroacetylating agent, emerging research is exploring its potential in more sophisticated applications.
Advanced Materials: The introduction of trifluoroacetyl groups can significantly alter the properties of polymers and other materials, enhancing their thermal stability, chemical resistance, and surface properties. Research into fluorinated polymers for applications in electronics, aerospace, and biomedical devices could provide new opportunities for this compound. semanticscholar.org Fluoride-containing materials are also being explored for use in high-performance optics and energy storage systems. materion.comsamaterials.com
Pharmaceuticals and Agrochemicals: The incorporation of fluorine into drug candidates is a well-established strategy to enhance their metabolic stability, bioavailability, and binding affinity. nih.govmdpi.com this compound can serve as a key reagent in the synthesis of complex fluorinated molecules that are precursors to new pharmaceuticals and agrochemicals. Its utility in asymmetric synthesis, for example in the preparation of chiral fluorinated compounds, is an area with significant potential. rsc.org
Novel Synthetic Methodologies: The development of new catalytic methods is expanding the synthetic utility of acyl fluorides. For instance, transition-metal-catalyzed reactions that activate the C-F bond are opening up new avenues for the transformation of acyl fluorides into a wider range of functional groups. researchgate.net Photocatalytic methods for the synthesis of acyl fluorides from aldehydes also represent a novel and convenient approach. rsc.org These advancements could be applied to this compound to develop new and efficient synthetic transformations.
Analytical Chemistry: Acyl halides are used as derivatizing agents in gas chromatography to improve the volatility and detectability of certain analytes. samaterials.comcongress.gov The properties of this compound could make it a useful reagent for the derivatization of compounds with active hydrogens, such as alcohols and amines, in complex sample matrices.
The continued exploration of the fundamental reactivity of this compound, coupled with advances in catalysis and materials science, is expected to unlock new and innovative applications for this versatile chemical compound in the years to come.
Q & A
Q. What are the recommended laboratory synthesis methods for Trichloroacetyl Fluoride, and how do reaction conditions influence yield?
this compound can be synthesized via fluorination of trichloroacetyl chloride using anhydrous hydrogen fluoride (HF) in the gas phase, catalyzed by chromium-based catalysts at 100–350°C . Key factors affecting yield include:
- Catalyst selection : Chromium oxide catalysts enhance fluorination efficiency by stabilizing intermediates.
- Temperature control : Higher temperatures (>250°C) may accelerate side reactions (e.g., decomposition), while lower temperatures reduce reaction rates.
- Purification steps : Distillation or fractional crystallization is critical to isolate the product from HF and chlorinated byproducts.
Q. What safety protocols are essential for handling this compound in academic labs?
- Storage : Store in sealed, corrosion-resistant containers (e.g., PTFE-lined) in cool, dry, ventilated areas away from water, bases, and oxidizers .
- Exposure mitigation : Use fume hoods, impermeable gloves (e.g., nitrile), and eye protection. Avoid skin contact, as hydrolysis generates corrosive hydrofluoric acid .
- Emergency response : Immediate decontamination with water for skin/eye exposure and monitoring for pulmonary edema in case of inhalation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during this compound synthesis?
- Reagent ratios : Maintain a stoichiometric excess of HF to ensure complete conversion of trichloroacetyl chloride while avoiding unreacted HF residues .
- Catalyst activation : Pre-treat chromium oxide catalysts under inert gas to prevent oxidation side reactions.
- Byproduct analysis : Use gas chromatography-mass spectrometry (GC-MS) to detect impurities like phosgene or chlorinated derivatives, which indicate incomplete fluorination .
Q. What advanced analytical techniques validate the purity and structure of this compound?
- FT-IR spectroscopy : Characterize the C=O stretch (~1800 cm⁻¹) and C-F vibrations (1000–1200 cm⁻¹). Calibrate using known standards to quantify impurities (detection limit: ~10⁻⁴ g/L) .
- NMR spectroscopy : ¹⁹F NMR (δ ~ -70 ppm for CF₃ group) confirms fluorination efficiency .
- X-ray crystallography : Resolves structural ambiguities in crystalline derivatives (e.g., salts with amines) .
Q. How can researchers resolve contradictions in kinetic data for this compound hydrolysis?
Discrepancies in hydrolysis rates (aqueous vs. solvent-mediated) arise from:
- Solvent polarity : Hydrolysis accelerates in polar solvents due to stabilization of ionic intermediates .
- pH dependence : Acidic conditions favor protonation of the carbonyl oxygen, increasing electrophilicity and reaction rate.
- Experimental validation : Use stopped-flow spectroscopy to monitor real-time kinetics under controlled pH and temperature .
Q. What mechanistic pathways explain this compound’s reactivity with nucleophiles?
- Nucleophilic acyl substitution : Fluoride’s electronegativity enhances the electrophilicity of the carbonyl carbon, facilitating attacks by amines, alkoxides, or thiols. The mechanism proceeds via a tetrahedral intermediate, with rate-determining steps influenced by solvent and leaving group (F⁻ vs. Cl⁻) .
- Competing elimination : In strongly basic conditions, β-elimination may occur, forming trifluoroacetylene derivatives.
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
